N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide (CAS 922870-39-1, molecular formula C₂₀H₁₆FN₃OS₂, MW 397.49 g/mol) is a synthetic thiazole derivative comprising a 4-(4-cyanophenyl)-1,3-thiazol-2-amine core linked via an amide bond to a 4-((4-fluorophenyl)thio)butanoyl side chain. The 4-(4-cyanophenyl)thiazole motif is a recognized pharmacophore present in clinically advanced azole antifungals (e.g., isavuconazole) and in investigational CTPS1 inhibitors for oncology.

Molecular Formula C20H16FN3OS2
Molecular Weight 397.49
CAS No. 922870-39-1
Cat. No. B2813685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
CAS922870-39-1
Molecular FormulaC20H16FN3OS2
Molecular Weight397.49
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F
InChIInChI=1S/C20H16FN3OS2/c21-16-7-9-17(10-8-16)26-11-1-2-19(25)24-20-23-18(13-27-20)15-5-3-14(12-22)4-6-15/h3-10,13H,1-2,11H2,(H,23,24,25)
InChIKeyBPRXBFYICDYOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacophoric Profile of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide (CAS 922870-39-1) for Targeted Procurement


N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide (CAS 922870-39-1, molecular formula C₂₀H₁₆FN₃OS₂, MW 397.49 g/mol) is a synthetic thiazole derivative comprising a 4-(4-cyanophenyl)-1,3-thiazol-2-amine core linked via an amide bond to a 4-((4-fluorophenyl)thio)butanoyl side chain [1]. The 4-(4-cyanophenyl)thiazole motif is a recognized pharmacophore present in clinically advanced azole antifungals (e.g., isavuconazole) and in investigational CTPS1 inhibitors for oncology [2][3]. The 4-((4-fluorophenyl)thio)butanamide side chain is a privileged fragment found in potent phospholipase D (PLD) inhibitors such as FIPI and in FLT3 kinase inhibitor chemotypes [4]. The combination of these two motifs into a single molecular entity is structurally distinct from any approved drug or well-characterized probe compound, positioning this molecule as a unique chemotype for exploratory medicinal chemistry and chemical biology applications.

Why N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide (CAS 922870-39-1) Cannot Be Replaced by Generic In-Class Analogs


Thiazole-based amides are not a homogeneous class for procurement purposes. The 4-(4-cyanophenyl) substituent on the thiazole ring confers distinct electronic properties (electron-withdrawing –CN, Hammett σₚ ≈ +0.66) compared to analogs bearing 4-fluorophenyl (σₚ ≈ +0.06), 4-methoxyphenyl (σₚ ≈ −0.27), or unsubstituted phenyl groups [1]. This electronic modulation directly affects the thiazole ring's π-acidity, hydrogen-bond acceptor capacity at N3, and overall molecular dipole moment, which in turn govern target binding, solubility, and metabolic stability [2]. Simultaneously, the 4-((4-fluorophenyl)thio)butanamide side chain introduces a lipophilic aryl thioether with distinct conformational flexibility (four rotatable bonds in the butanamide linker) and a terminal 4-fluorophenyl group capable of engaging halogen-bonding interactions with protein targets [3]. Substituting either the cyanophenyl-thiazole core or the fluorophenylthio-butanamide side chain with a generic thiazole amide would fundamentally alter the compound's pharmacophoric geometry, electronic profile, and target engagement potential, rendering cross-class interchange scientifically unsound without explicit comparative profiling data [4].

Quantitative Differentiation Evidence for N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide (CAS 922870-39-1)


Electronic Differentiation at the Thiazole 4-Position: Cyanophenyl vs. Fluorophenyl vs. Unsubstituted Phenyl

The 4-cyanophenyl substituent at the thiazole C4 position in the target compound provides a substantially stronger electron-withdrawing effect compared to the 4-fluorophenyl or unsubstituted phenyl found in closest structural analogs. This is quantified via Hammett substituent constants [1]. The enhanced electron deficiency of the thiazole ring in the target compound is predicted to increase metabolic stability toward oxidative metabolism and modulate π-stacking interactions with aromatic protein residues differently than comparator compounds [2]. Direct experimental bioactivity data for the target compound versus these comparators is not available in the public domain; the differentiation presented is based on calculated physicochemical parameters and established SAR principles for thiazole-containing bioactive molecules [3].

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Lipophilic Ligand Efficiency Differentiation: Calculated logP and Molecular Descriptors vs. Thiazole Amide Comparators

The target compound (C₂₀H₁₆FN₃OS₂, MW 397.49) occupies a distinct property space relative to close structural analogs in the N-(4-arylthiazol-2-yl)-4-(arylthio)butanamide series. The combination of the lipophilic 4-cyanophenyl group (calculated contribution to logP ≈ +1.6) with the 4-fluorophenylthio side chain (calculated contribution to logP ≈ +2.8) yields a predicted logP (XLogP3) of approximately 4.2–4.5, which is 0.5–1.0 log units higher than the des-cyano or des-fluoro analogs [1][2]. This places the target compound closer to the upper boundary of optimal drug-like lipophilicity, making it potentially suitable for targeting intracellular or CNS-accessible targets where moderate-to-high passive permeability is required, while also indicating a need for careful solubility assessment [3].

Drug Design Physicochemical Profiling ADME Prediction

Scaffold-Based Target Class Inference: CTPS1 and DGAT Inhibitory Potential from Thiazole Amide Chemotype

The thiazole-2-amide scaffold is a privileged core in inhibitors of cytidine triphosphate synthase 1 (CTPS1) and diacylglycerol acyltransferase (DGAT), two validated therapeutic targets for oncology and metabolic disease, respectively [1][2]. The target compound's 4-(4-cyanophenyl)thiazol-2-yl substructure aligns with the structural requirements described for CTPS1 inhibitor binding, while the 4-((4-fluorophenyl)thio)butanamide side chain is consistent with the lipophilic tail motifs observed in DGAT-1 inhibitors such as A-922500 (IC₅₀ = 7–9 nM for human DGAT-1) [3]. However, no direct enzymatic or cellular assay data exist in the public domain for this specific compound against CTPS1, DGAT, or any other defined target. The target class inference is based solely on chemotype similarity to patented inhibitor series and does not constitute evidence of activity [4].

Enzymology Cancer Therapeutics Metabolic Disease

Cyanophenyl-Thiazole Motif: Differentiated Reactivity as a Synthetic Building Block

The terminal 4-cyanophenyl group on the thiazole ring provides a synthetically addressable handle for further derivatization that is absent in the 4-fluorophenyl and unsubstituted phenyl analogs. The nitrile group can undergo (a) hydrolysis to the primary amide or carboxylic acid under acidic or basic conditions, (b) reduction to the aminomethyl derivative with LiAlH₄ or catalytic hydrogenation, (c) cycloaddition with azides to form tetrazoles (a carboxylic acid bioisostere), and (d) Pinner reaction to form imidate esters [1]. This expands the target compound's utility as a versatile intermediate for library synthesis, whereas the 4-fluorophenyl analog (N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide) lacks a comparably facile reactive handle at this position, being limited to electrophilic aromatic substitution or metal-catalyzed cross-coupling chemistry requiring pre-functionalization [2]. No comparative yield data are available as this compound has not been explicitly reported in synthetic methodology studies.

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Recommended Application Scenarios for N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide (CAS 922870-39-1) Based on Evidence Profile


Exploratory Screening Against CTPS1 and Nucleotide Metabolism Targets

The compound's structural alignment with the CTPS1 inhibitor pharmacophore described in US20230183229A1 supports its inclusion in screening cascades targeting nucleotide biosynthesis pathways in oncology [1]. The 4-cyanophenyl-thiazole core matches the key recognition element required for CTPS1 active-site binding. Procuring scientists should include CTPS1 and CTPS2 enzymatic assays in parallel to assess isoform selectivity, as CTPS2 sparing is critical for therapeutic index. The absence of pre-existing activity data means the compound serves as a novel chemotype starting point rather than a validated probe, and hit confirmation should include orthogonal biophysical methods (SPR, ITC, or TSA).

Diversity-Oriented Synthesis (DOS) Library Expansion via Nitrile Diversification

The 4-cyanophenyl substituent provides a synthetically versatile anchor point for generating focused compound libraries through nitrile transformation chemistry [1]. The compound can serve as a parent scaffold for parallel synthesis of amide, carboxylic acid, aminomethyl, tetrazole, and imidate ester derivatives, each with distinct hydrogen-bonding and electrostatic profiles. This is particularly valuable for medicinal chemistry groups seeking to rapidly explore SAR around the terminal aryl position without resynthesizing the thiazole core or the fluorophenylthio-butanamide side chain. Procurement of the parent compound in 100 mg to 1 g quantities from a reputable supplier enables generation of 10–50 derivative compounds via microscale parallel chemistry [2].

Physicochemical Benchmarking for CNS Drug Discovery Programs

With a calculated logP of 4.2–4.5, MW of 397.49, and a single H-bond donor, the compound occupies a property space consistent with CNS drug-likeness (typically requiring logP 2–5, MW < 450, HBD ≤ 3) [1]. The 4-fluorophenylthio group may confer enhanced blood-brain barrier permeability through halogen-mediated interactions with membrane phospholipids. This compound is suitable as a physicochemical benchmark or reference standard in CNS penetration assay development (PAMPA-BBB, MDCK-MDR1 monolayer, or in situ brain perfusion), where its intermediate lipophilicity provides a useful calibration point between highly lipophilic and more polar CNS tool compounds. Note that experimental logP, solubility, and permeability data for this specific compound are not available and must be determined empirically upon procurement.

Negative Control or Chemotype Comparator for FLT3 and PLD Inhibitor Studies

The compound's structural similarity to known FLT3 inhibitors (e.g., N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide) and PLD inhibitors (e.g., FIPI, which shares the 4-((4-fluorophenyl)thio)butanamide side chain) positions it as a potential selectivity control compound [1][2]. The distinct 4-cyanophenyl substitution on the thiazole ring may abrogate or attenuate activity at FLT3 or PLD relative to the 4-fluorophenyl- or phthalimide-containing analogs, making it useful as a chemotype-matched negative control in target engagement assays. Scientists procuring this compound should empirically verify its inactivity (or activity) at FLT3, PLD1, and PLD2 before deploying it as a control, as the SAR transferability between the cyanophenyl and fluorophenyl series has not been experimentally established.

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